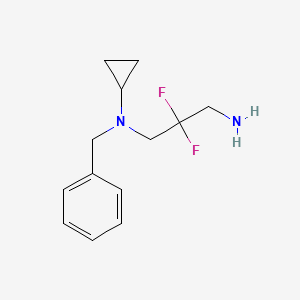

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine

Description

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine is a fluorinated amine derivative featuring a cyclopropane ring, a benzyl group, and a difluorinated propylamine chain. This compound combines structural motifs common in bioactive molecules, including fluorinated alkyl chains (for metabolic stability) and aromatic/cyclopropyl groups (for lipophilicity and conformational rigidity).

Properties

Molecular Formula |

C13H18F2N2 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

N'-benzyl-N'-cyclopropyl-2,2-difluoropropane-1,3-diamine |

InChI |

InChI=1S/C13H18F2N2/c14-13(15,9-16)10-17(12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,16H2 |

InChI Key |

WZPWHXODOIPEGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide.

Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine:

*Calculated molecular weight based on formula.

Comparative Analysis

Fluorination Patterns

- The 2,2-difluoropropyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine . This mimics trends in pesticides (e.g., flutolanil, ) where trifluoromethyl groups improve efficacy.

- In contrast, mono-fluorinated analogs (e.g., N-(4-Fluorobenzyl)cyclopropanamine ) lack the steric and electronic effects of geminal difluorination, which may reduce binding affinity in target interactions.

Cyclopropane Rigidity

- This feature is shared with N-[3-(3-chlorophenoxy)propyl]cyclopropanamine , but the benzyl group in the target compound adds aromatic stacking capabilities absent in simpler cyclopropanamines.

Agrochemical Relevance

- Compounds like N-benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine () are intermediates in pesticide synthesis.

Pharmacological Potential

- Fluorinated cyclopropanamines are explored in drug discovery for their stability and bioavailability. For example, cyprofuram () uses a cyclopropanecarboxamide scaffold for fungicidal activity. The target compound’s primary amine could serve as a handle for further derivatization into protease inhibitors or kinase modulators.

Biological Activity

N-(3-Amino-2,2-difluoropropyl)-N-benzylcyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈F₂N₂

- Molecular Weight : 256.30 g/mol

- Structural Features :

- A cyclopropanamine core

- A benzyl group

- A difluoropropyl side chain

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for several receptors, including adrenergic and dopaminergic receptors, which are crucial in modulating neurotransmission and hormonal responses.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, potentially affecting pathways related to neurotransmitter synthesis and degradation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available research:

Case Studies and Research Findings

-

Neuropharmacological Study :

A study evaluated the effects of this compound on anxiety-like behaviors in rodents. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders. -

Pain Management Research :

In a controlled experiment assessing analgesic properties, the compound was administered to mice with induced pain. The findings revealed a marked decrease in pain response, indicating its potential as a novel analgesic agent. -

Inflammation Model :

Research involving inflammatory models showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.